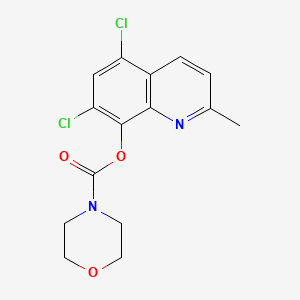![molecular formula C12H9Br2NO3 B14946576 6,8-dibromo-7-hydroxy-2,3,4,5-tetrahydro-1H-[1]benzofuro[2,3-c]azepin-1-one CAS No. 521937-08-6](/img/structure/B14946576.png)
6,8-dibromo-7-hydroxy-2,3,4,5-tetrahydro-1H-[1]benzofuro[2,3-c]azepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-7-hydroxy-2,3,4,5-tetrahydro-1H-1benzofuro[2,3-c]azepin-1-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzofuroazepine core structure, which is a fused ring system containing both benzene and azepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-7-hydroxy-2,3,4,5-tetrahydro-1H-1benzofuro[2,3-c]azepin-1-one typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound, followed by cyclization and hydroxylation steps. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-7-hydroxy-2,3,4,5-tetrahydro-1H-1benzofuro[2,3-c]azepin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or Grignard reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of debrominated derivatives.
Substitution: Formation of various substituted benzofuroazepine derivatives.
Scientific Research Applications
6,8-Dibromo-7-hydroxy-2,3,4,5-tetrahydro-1H-1benzofuro[2,3-c]azepin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6,8-dibromo-7-hydroxy-2,3,4,5-tetrahydro-1H-1benzofuro[2,3-c]azepin-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones: These compounds share the dibromo and hydroxyl functional groups and have been studied for their biological activities.
4-Alkyl-6,8-dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitriles: Similar in structure and also exhibit interesting chemical and biological properties.
Uniqueness
6,8-Dibromo-7-hydroxy-2,3,4,5-tetrahydro-1H-1benzofuro[2,3-c]azepin-1-one is unique due to its benzofuroazepine core, which provides distinct chemical reactivity and potential for diverse applications. Its combination of bromine and hydroxyl groups further enhances its versatility in synthetic chemistry and biological research .
Properties
CAS No. |
521937-08-6 |
|---|---|
Molecular Formula |
C12H9Br2NO3 |
Molecular Weight |
375.01 g/mol |
IUPAC Name |
6,8-dibromo-7-hydroxy-2,3,4,5-tetrahydro-[1]benzofuro[2,3-c]azepin-1-one |
InChI |
InChI=1S/C12H9Br2NO3/c13-6-4-7-8(9(14)10(6)16)5-2-1-3-15-12(17)11(5)18-7/h4,16H,1-3H2,(H,15,17) |
InChI Key |
AJBFRFDRURUSAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)NC1)OC3=CC(=C(C(=C23)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethyl-5-nitropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14946498.png)
![Cyclohex-2-enone, 2-[2-(3,4-diethoxyphenyl)acetyl]-3-(2-hydroxyethylamino)-](/img/structure/B14946503.png)

![2-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14946528.png)

![5-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14946543.png)

![4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B14946555.png)

![N-[2-(ethylsulfanyl)ethyl]-5-nitropyridin-2-amine](/img/structure/B14946572.png)
![4-[2-(3-chlorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B14946583.png)
![N-cyclopropyl-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B14946585.png)

![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B14946593.png)
